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Melanoma-associated antigen C2 (43-57)

Cat. No.: B1575029
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Description

Context within the Cancer/Testis Antigen (CTA) Family and MAGE-C Subfamily

The Melanoma-associated antigen (MAGE) family represents the largest subfamily of Cancer/Testis Antigens (CTAs). spandidos-publications.com CTAs are a group of proteins whose expression is typically restricted to male germ cells in healthy adults but becomes aberrantly activated in various types of tumors. wikipedia.orgwikipedia.orgnih.gov This tumor-specific expression makes them prime targets for cancer immunotherapy. spandidos-publications.comoncotarget.commdpi.com The MAGE gene family is extensive, with over 60 members identified, which are broadly categorized into two types based on their gene location and expression patterns. spandidos-publications.commdpi.com

Type I MAGEs include the MAGE-A, MAGE-B, and MAGE-C subfamilies. spandidos-publications.comnih.gov Their genes are located on the X chromosome, and their expression is largely confined to the testis, placenta, and cancerous tissues. spandidos-publications.comnih.govnih.gov Due to this restricted expression, they are considered true Cancer/Testis Antigens. spandidos-publications.com

Type II MAGEs are found in various normal tissues and are more widely expressed. spandidos-publications.comnih.gov

MAGE-C2, also known as Cancer/Testis antigen 10 (CT10), belongs to the Type I MAGE-C subfamily. spandidos-publications.comnih.govuniprot.orggenecards.org The MAGE-C subfamily, which also includes MAGE-C1 and MAGE-C3, is encoded by genes clustered on the Xq26-q27 chromosome band. mdpi.comnih.govnih.gov All members of the MAGE family share a conserved sequence of about 200 amino acids known as the MAGE Homology Domain (MHD). spandidos-publications.comwikipedia.orgnih.gov The peptide "Melanoma-associated antigen C2 (43-57)," with the sequence SSTLYLVFSPSSFST, is an epitope derived from the MAGE-C2 protein that is recognized by the immune system's T cells. aacrjournals.org

MAGE Family ClassificationSubfamiliesChromosomal LocationExpression Profile
Type I MAGE MAGE-A, MAGE-B, MAGE-CX Chromosome spandidos-publications.comnih.govTestis, Placenta, Tumors spandidos-publications.comnih.gov
Type II MAGE MAGE-D, -E, -F, -G, -H, -LAutosomalVarious normal tissues spandidos-publications.comnih.gov

Historical Perspective of Melanoma-Associated Antigen Discovery and Characterization

The field of tumor immunology was revolutionized by the discovery of antigens that are specifically recognized by the immune system on cancer cells. The first such antigen, MAGE-A1 (initially called MZ2-E), was identified in 1991 from a human melanoma cell line that was recognized by the patient's own cytotoxic T lymphocytes. mdpi.commdpi.comnih.gov This seminal discovery demonstrated that the immune system could mount a specific response against cancer cells through the recognition of tumor-specific antigens.

This breakthrough spurred the search for other similar antigens. wikipedia.orgnih.gov Using methods like T-cell epitope cloning and serological analysis of cDNA expression libraries (SEREX), researchers subsequently identified a large family of related genes, which were named MAGE. wikipedia.orgoncotarget.comnih.gov These early discoveries led to the characterization of the MAGE-A, MAGE-B, and later the MAGE-C subfamilies, all part of the broader Cancer/Testis Antigen group. mdpi.comnih.gov

The identification of MAGE-C2 and its specific antigenic peptides, such as the (43-57) fragment, was a direct result of these ongoing efforts. In 2004, two new MAGE-C2 peptides recognized by CTLs from a melanoma patient who had experienced tumor regression were identified, providing the first examples of MAGE-C antigens and highlighting their potential as therapeutic targets. nih.gov Further research isolated and characterized additional MAGE-C2 epitopes, including the (43-57) peptide, and confirmed their ability to be recognized by different types of T cells in various HLA contexts. aacrjournals.orgnih.gov This historical progression from the initial discovery of a single melanoma antigen to the characterization of entire families of CTAs like MAGE-C2 has laid the foundation for many modern immunotherapeutic strategies. oncotarget.commdpi.com

Properties

sequence

SSTLYLVFSPSSFST

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen C2 (43-57)

Origin of Product

United States

Molecular and Cellular Biology of Melanoma Associated Antigen C2 Magec2

Gene Expression and Transcriptional Regulation of MAGEC2

The expression of the MAGEC2 gene is tightly controlled, and its dysregulation is a hallmark of its involvement in cancer. nih.gov Under normal physiological conditions, its expression is confined to immunoprivileged sites like the testis. However, in various cancers, the gene becomes activated, contributing to tumor development. nih.gov

Promoter Activity and Epigenetic Mechanisms in Malignancy

The aberrant expression of MAGEC2 in cancerous tissues is largely attributed to epigenetic modifications. nih.gov A primary mechanism is the hypomethylation of the MAGEC2 promoter region. mdpi.com In normal somatic tissues, the promoter is typically hypermethylated, leading to gene silencing. nih.gov In contrast, cancer cells often exhibit demethylation of this region, which allows for the binding of transcription factors and subsequent gene activation. nih.govmdpi.com Studies have shown that treatment with demethylating agents, such as 5-aza-2′-deoxycytidine, can induce or increase the expression of MAGEC2 in cancer cell lines. mdpi.com

Histone modifications also play a crucial role in regulating MAGEC2 expression. nih.gov The acetylation of histones, which results in a more open and accessible chromatin structure, is associated with active gene transcription. abcam.com Conversely, histone deacetylation, often mediated by histone deacetylases (HDACs) that are overexpressed in many cancers, leads to a condensed chromatin state and gene repression. abcam.com The interplay between DNA methylation and histone modifications creates a complex regulatory network that governs MAGEC2 expression in malignancy. nih.gov Furthermore, high extracellular calcium levels have been shown to induce MAGEC2 expression in triple-negative breast cancer cells, suggesting a role for the tumor microenvironment in its regulation. frontiersin.org This induction is mediated by the transcription factors FOS and FOSB, which bind to the MAGEC2 promoter in a calcium-dependent manner. frontiersin.org

Aberrant Expression Patterns in Tumor Tissues

MAGEC2 is ectopically expressed in a wide array of human cancers, a phenomenon that often correlates with a more aggressive disease course and poorer prognosis. nih.govnih.gov Its expression has been documented in melanoma, multiple myeloma, hepatocellular carcinoma (HCC), breast cancer, non-small cell lung cancer (NSCLC), and larynx squamous cell carcinoma. nih.govnih.govdovepress.com

In hepatocellular carcinoma, higher levels of MAGEC2 expression are significantly associated with larger tumor size and unfavorable patient outcomes. dovepress.com Similarly, in breast cancer, particularly invasive ductal carcinoma (IDC), MAGEC2 expression is linked to negative estrogen receptor (ER) status, higher tumor grade and stage, and an increased incidence of lymph node and distant metastasis. nih.gov Research indicates that MAGEC2 is more frequently expressed in metastatic lesions compared to primary tumors, highlighting its potential role in tumor progression and spread. nih.gov

Cancer TypeAssociation of MAGEC2 Expression with Clinicopathological FeaturesSource
Hepatocellular Carcinoma (HCC) Higher expression correlated with larger tumor size and unfavorable prognosis. dovepress.com
Breast Cancer (Invasive Ductal Carcinoma) Associated with ER-negative status, high tumor grade and stage, and increased metastasis. nih.gov
Multiple Myeloma Commonly expressed and associated with a more aggressive clinical course and chemotherapy resistance. nih.gov
Melanoma Expression is associated with aggressive tumor growth and poor clinical outcome. nih.gov
Larynx Squamous Cell Carcinoma High incidence of expression correlated with advanced clinical stage. nih.gov
Non-Small Cell Lung Cancer (NSCLC) Promotes proliferation, migration, and invasion while suppressing apoptosis. nih.gov

Post-Translational Processing and Intracellular Localization of MAGEC2

The function and activity of the MAGEC2 protein are further regulated by post-translational modifications (PTMs) and its specific localization within the cell. abcam.commdpi.com PTMs are chemical alterations to a protein after its synthesis, which can modulate its stability, interactions, and function. abcam.com

While specific PTMs of MAGEC2 are still an active area of research, it is known to interact with other proteins that are involved in PTM processes, such as ubiquitination. nih.govcapes.gov.br Ubiquitination is a process where ubiquitin molecules are attached to a substrate protein, often targeting it for degradation by the proteasome. MAGEC2 has been shown to interact with TRIM28 (tripartite motif-containing protein 28), also known as KAP1, which has E3 ubiquitin ligase activity. nih.govresearchgate.net This interaction is crucial for the stability of the MAGEC2 protein. Depletion of TRIM28 leads to a significant reduction in MAGEC2 protein levels, a process that is dependent on the proteasome pathway. nih.gov

Regarding its intracellular localization, MAGEC2 has been observed in both the nucleus and the cytoplasm. wikipedia.org In the nucleus, it can influence gene transcription and DNA repair processes. nih.govcore.ac.uk Its localization can be dynamic and may depend on the cellular context and interacting partners. For instance, its interaction with nuclear proteins like TRIM28/KAP1 underscores its role within the nucleus. nih.govcore.ac.uk

Functional Roles of MAGEC2 in Oncogenesis and Cell Homeostasis

Emerging evidence has solidified the role of MAGEC2 as a significant contributor to cancer development and the maintenance of normal cellular processes. Its functions are multifaceted, impacting cell survival, proliferation, and the response to genomic stress.

Modulation of Cellular Proliferation and Apoptosis

MAGEC2 has been consistently shown to promote cancer cell proliferation and inhibit apoptosis (programmed cell death). nih.govnih.gov Knockdown of MAGEC2 in multiple myeloma and hepatocellular carcinoma cell lines results in reduced cell viability, decreased proliferation, and an increase in apoptosis. nih.govnih.gov This anti-proliferative effect is often associated with cell cycle arrest at the G0/G1 and/or G2/M phases. nih.gov

The molecular mechanisms underlying these effects are complex. In HCC, MAGEC2 has been shown to down-regulate the expression of Cyclin E, a key regulator of the G1-S transition in the cell cycle, and inhibit the expression of cleaved caspase-3, a critical executioner of apoptosis. nih.govdovepress.com Interestingly, the pro-survival function of MAGEC2 in multiple myeloma appears to be independent of the tumor suppressor protein p53. nih.gov However, in other contexts, MAGEC2 is involved in the p53 pathway. It can interact with and inhibit the E3 ubiquitin ligase MDM2, a major negative regulator of p53. nih.govcapes.gov.br This inhibition is counteracted by TRIM28, which competes with MAGEC2 for binding to MDM2, thereby promoting p53 ubiquitination and subsequent degradation. nih.govcapes.gov.br This dual role of MAGEC2 in p53 regulation highlights the complexity of its function in cell proliferation and survival.

Involvement in DNA Damage Response Pathways

A critical function of MAGEC2 in oncogenesis is its involvement in the DNA damage response (DDR). nih.govcore.ac.uk The DDR is a network of pathways that sense, signal, and repair DNA damage to maintain genomic integrity. nih.govmdpi.com Cancer cells often have a defective DDR, which can be exploited for therapeutic purposes. mdpi.com

Contribution to Tumorigenicity and Aggressive Phenotypes

Melanoma-associated antigen C2 (MAGEC2), a member of the cancer-testis antigen (CTA) family, is increasingly recognized for its significant role in promoting tumorigenesis and fostering aggressive cancer phenotypes. nih.govspandidos-publications.com Its expression, normally restricted to immunoprivileged sites like the testis, becomes aberrantly activated in various malignancies, including melanoma, breast cancer, hepatocellular carcinoma (HCC), and larynx squamous cell carcinoma. nih.govdovepress.com This aberrant expression is not merely a bystander effect but actively contributes to the hallmarks of cancer, such as sustained proliferation, invasion, and metastasis. nih.govdovepress.comnih.gov

Promotion of Tumor Growth and Proliferation

Research across different cancer types has demonstrated that MAGEC2 actively promotes tumor cell proliferation and survival. In melanoma cells, the downregulation of MAGEC2 leads to increased apoptosis (programmed cell death) and decreased growth of tumor xenografts in animal models. nih.gov This suggests that MAGEC2 provides a survival advantage to cancer cells.

In hepatocellular carcinoma, MAGEC2 has been shown to augment proliferation and facilitate the G1/S phase transition in the cell cycle, a critical step for cell division. dovepress.com This is achieved, in part, by elevating the expression of Cyclin E and inhibiting the expression of cleaved caspase-3, a key executioner of apoptosis. dovepress.com Similarly, in multiple myeloma, MAGEC2 promotes proliferation in a manner that is independent of the tumor suppressor p53. nih.gov

A study on the molecular mechanisms revealed a complex role for MAGEC2 in regulating p53, a critical tumor suppressor. frontiersin.orgnih.gov MAGEC2 can interact with MDM2, a primary E3 ligase of p53, and inhibit its activity. frontiersin.orgnih.gov However, this inhibitory effect is antagonized by TRIM28, another protein that binds to MAGEC2. frontiersin.orgnih.gov The interplay between MAGEC2, TRIM28, and MDM2 ultimately influences p53 ubiquitination and, consequently, cell proliferation. frontiersin.orgnih.gov

Table 1: Effect of MAGEC2 on Cancer Cell Proliferation and Survival

Cancer Type Experimental Observation Key Molecular Findings Reference(s)
Melanoma Downregulation of MAGEC2 increased apoptosis and decreased tumor growth. Promotes survival and growth of tumor cells. nih.gov
Hepatocellular Carcinoma (HCC) Knockdown of MAGEC2 inhibited cell growth. Augments proliferation, facilitates G1/S phase transition by elevating Cyclin E and inhibiting cleaved caspase-3. dovepress.comnih.gov
Multiple Myeloma Promotes proliferation. Proliferation is independent of p53. nih.gov
Breast Cancer (circulating tumor cells) Depletion of MAGEC2 reduced the proliferation rate and viability of adapted suspension cells (ASCs). Maintains expression of activated STAT3 to prevent apoptotic cell death. nih.gov

Induction of an Aggressive, Metastatic Phenotype

A significant body of evidence links MAGEC2 expression to more aggressive and metastatic tumors. dovepress.comnih.gov This is strongly associated with its ability to induce epithelial-mesenchymal transition (EMT), a cellular program where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming more like mesenchymal cells. dovepress.comnih.govmdpi.com This transition is a crucial step in the initiation of metastasis. nih.govmdpi.com

In breast cancer, MAGEC2 overexpression in cancer cells leads to a repression of epithelial markers, such as E-cadherin and cytokeratin, and an upregulation of mesenchymal markers like vimentin (B1176767) and fibronectin. nih.govnih.gov This shift in protein expression results in a dramatic increase in the migratory and invasive capabilities of the cancer cells. nih.govnih.gov Clinically, MAGEC2 expression in invasive ductal carcinoma is significantly associated with higher tumor grade and stage, increased incidence of lymph node metastasis, and distant metastasis. nih.govnih.govresearchgate.net Patients with tumors positive for MAGEC2 expression have been found to have a worse prognosis and a shorter metastasis-free survival interval. nih.govresearchgate.net

Similarly, in HCC, MAGEC2 is believed to exert its oncogenic role by promoting EMT, thereby enhancing the motility, invasion, and metastasis of tumor cells. dovepress.com In melanoma, the expression of MAGEC2 in primary tumors is a potent predictor of sentinel lymph node metastasis. nih.gov

Table 2: Association of MAGEC2 Expression with Aggressive Clinical Features

Cancer Type Clinical/Experimental Association Molecular Mechanism Reference(s)
Breast Cancer Associated with poor prognosis, shorter metastasis-free interval, higher tumor grade and stage, lymph node and distant metastasis. Induces Epithelial-Mesenchymal Transition (EMT). nih.govnih.govresearchgate.net
Hepatocellular Carcinoma (HCC) Correlates with unfavorable prognosis, larger tumor size, and is an independent prognostic factor for overall survival. Promotes invasion and metastasis, likely via EMT. dovepress.com
Melanoma Expression in primary tumor predicts lymph node metastasis. Associated with aggressive tumor growth. nih.govnih.gov
Larynx Squamous Cell Carcinoma Correlated with an advanced clinical stage. - dovepress.com

Immunological Characterization of Melanoma Associated Antigen C2 43 57 Epitope

Antigen Processing and Presentation Pathways for Melanoma-associated Antigen C2 (43-57)

The journey of the Melanoma-associated antigen C2 (MAGE-C2) from an intracellular protein to a surface-presented epitope is a multi-step process critical for immune surveillance. nih.govbmj.com Endogenous proteins, such as tumor antigens, are processed through the proteasome pathway and are subsequently loaded onto Major Histocompatibility Complex (MHC) class I molecules. nih.gov This allows for their detection by CD8+ T cells. nih.gov The entire process is a complex cascade involving protein degradation, peptide transport, and molecular assembly within the cell. bmj.com

Proteasomal Degradation and Peptide Generation

The initial step in the presentation of endogenous antigens like MAGE-C2 involves their degradation by the ubiquitin-proteasome system (UPS). mdpi.com Proteins targeted for destruction are tagged with ubiquitin molecules, which signals them for degradation by the proteasome, a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation. mdpi.com This process breaks down the full-length protein into smaller peptide fragments, typically ranging from 3 to 22 amino acids in length. mdpi.com

The specific peptides generated can be influenced by the type of proteasome present in the cell. While standard proteasomes are constitutively active, specialized "immunoproteasomes" can be induced by cytokines like interferon-gamma (IFN-γ). nih.gov Research has shown that the generation of certain MAGE-C2 antigenic peptides is specifically accomplished by the immunoproteasome. nih.gov For example, the HLA-A2-restricted peptide MAGE-C2(336–344) is produced by the immunoproteasome, highlighting that cellular inflammatory conditions can alter the repertoire of presented peptides. nih.gov This degradation by the proteasome is a crucial step that determines the C-terminal end of the resulting antigenic peptides. mdpi.com

Role of Transporters Associated with Antigen Processing (TAP) in Peptide Transport

Following their generation in the cytosol, the peptide fragments must be transported into the endoplasmic reticulum (ER) to be loaded onto MHC class I molecules. bmj.commdpi.com This critical transport step is mediated by the Transporter associated with Antigen Processing (TAP). mdpi.comimmunopaedia.org.za TAP is a heterodimeric protein complex embedded in the ER membrane that actively pumps peptides from the cytoplasm into the ER lumen. bmj.comimmunopaedia.org.za

The TAP transporter is a key component of the peptide-loading complex (PLC), a large multi-protein assembly that orchestrates the loading of peptides onto MHC class I molecules. bmj.comnih.gov The function of TAP is essential for the presentation of most MHC class I-restricted antigens, a fact demonstrated by experiments using TAP-deficient cell lines, which are unable to present many endogenous antigens to T cells. nih.gov Peptides derived from the proteasomal degradation of MAGE-C2 are believed to follow this canonical pathway, utilizing TAP to gain entry into the ER where they can interact with newly synthesized MHC molecules. mdpi.com

Major Histocompatibility Complex (MHC) Class I Loading and Surface Expression

Once inside the endoplasmic reticulum, the MAGE-C2 peptides are loaded onto nascent MHC class I molecules. bmj.comimmunopaedia.org.za This process is not a simple binding event but is facilitated by the peptide-loading complex (PLC). nih.gov The PLC includes the TAP transporter, as well as several molecular chaperones such as calreticulin, ERp57, and tapasin. nih.govimmunopaedia.org.za Tapasin plays a crucial role by physically linking the MHC class I molecules to the TAP transporter, effectively creating a scaffold that positions the MHC molecule to receive a peptide. bmj.comimmunopaedia.org.za

The PLC acts as a quality control mechanism, ensuring that only peptides with a high affinity for the MHC class I binding groove are stably loaded. bmj.com Once a suitable peptide, such as a fragment of MAGE-C2, binds securely, the peptide-MHC complex becomes stable, dissociates from the PLC, and is transported through the Golgi apparatus to the cell surface. bmj.comimmunopaedia.org.za On the cell surface, the complex is displayed for potential recognition by the T-cell receptors of circulating cytotoxic T lymphocytes (CTLs). mdpi.com

MHC Restriction and Allele Specificity of Melanoma-associated Antigen C2 (43-57) Presentation

The presentation of any given peptide is restricted to specific MHC molecules, a phenomenon known as MHC restriction. nih.gov The human MHC is also referred to as the Human Leukocyte Antigen (HLA) system. nih.gov The high degree of polymorphism in HLA genes means that different individuals can present different sets of peptides from the same protein. nih.govimmunopaedia.org.za MAGE-C2 peptides are known to be presented by several different HLA class I alleles. nih.gov

Notably, the specific peptide MAGE-C2 (43-57), with the sequence SSTLYLVFSPSSFST, has been identified as an epitope presented by HLA-DR15. aacrjournals.org HLA-DR15 is an MHC class II molecule, which is typically involved in presenting exogenous antigens to CD4+ helper T cells. mdpi.comaacrjournals.orgnih.gov This finding indicates that the MAGE-C2 (43-57) epitope specifically engages the CD4+ T-cell arm of the adaptive immune system. aacrjournals.org

Identification of Specific HLA-A and HLA-B Restrictions

While the (43-57) fragment is presented by MHC class II, other epitopes from the MAGE-C2 protein are presented by MHC class I molecules, specifically HLA-A and HLA-B alleles. This presentation is critical for activating CD8+ cytotoxic T lymphocytes. nih.govnih.gov Research has identified several specific HLA class I alleles that present MAGE-C2 peptides.

For instance, HLA-A2 is a frequently identified restriction element for MAGE-C2 epitopes. nih.govclinicaltrials.govspandidos-publications.com Furthermore, studies have identified MAGE-C2 peptides presented by HLA-B*4403 and HLA-B57. nih.govaacrjournals.org The identification of these specific HLA restrictions is vital for the development of targeted cancer immunotherapies, such as peptide-based vaccines or engineered T-cell therapies. nih.govclinicaltrials.gov

The following table summarizes the identified HLA class I restrictions for various MAGE-C2 epitopes.

HLA AllelePeptide SequenceSource(s)
HLA-A2ALK (epitope) clinicaltrials.gov
HLA-A2(Not Specified) mdpi.comspandidos-publications.com
HLA-B*4403SESIKKKVL nih.gov
HLA-B57ASSTLYLVF (42-50) aacrjournals.org

T-Cell Recognition and Activation Mediated by Melanoma-associated Antigen C2 (43-57)

The presentation of MAGE-C2 peptides by MHC molecules on the surface of tumor cells is the prerequisite for T-cell recognition and the initiation of an anti-tumor immune response. nih.govd-nb.info This recognition is mediated by the T-cell receptor (TCR) on the surface of T lymphocytes, which specifically binds to the peptide-MHC complex. nih.gov This interaction can lead to T-cell activation, proliferation, and the execution of effector functions, such as the killing of tumor cells and the secretion of inflammatory cytokines. nih.govnih.gov

The type of T cell activated depends on the class of the presenting MHC molecule.

MHC Class I-restricted epitopes (e.g., presented by HLA-A2, HLA-B44, HLA-B57) are recognized by CD8+ cytotoxic T lymphocytes (CTLs). nih.govnih.gov Upon recognition, these CTLs can directly lyse the tumor cells and release cytokines like IFN-γ and TNF-α. nih.gov

The ability to isolate T-cell clones that recognize specific MAGE-C2 epitopes has been fundamental to understanding their immunogenicity. nih.gov Such studies confirm that MAGE-C2 is naturally processed and presented by tumor cells and that these presented epitopes are potent targets for T-cell-mediated immunity. nih.govunil.ch The development of therapeutic strategies involving the transfer of T cells engineered with high-avidity TCRs specific for MAGE-C2 epitopes is an active area of research, underscoring the antigen's importance as an immunotherapeutic target. clinicaltrials.govspandidos-publications.com

The table below details the T-cell responses to different MAGE-C2 epitopes.

MAGE-C2 EpitopePresenting MHC/HLAResponding T-CellSource(s)
(43-57) SSTLYLVFSPSSFSTHLA-DR15 (Class II)CD4+ T-cell aacrjournals.org
(42-50) ASSTLYLVFHLA-B57 (Class I)CD8+ T-cell aacrjournals.org
ALK epitopeHLA-A2 (Class I)CD8+ T-cell clinicaltrials.gov
SESIKKKVLHLA-B*4403 (Class I)CD8+ Cytolytic T Lymphocyte (CTL) nih.gov

Cytotoxic T-Lymphocyte (CTL) Responses and Target Cell Lysis

The immune system's ability to recognize and eliminate cancerous cells is a cornerstone of immuno-oncology. A key player in this process is the cytotoxic T-lymphocyte (CTL), a specialized type of white blood cell that can directly kill tumor cells. The Melanoma-associated antigen C2 (MAGE-C2) has been identified as a target for CTLs in melanoma patients.

Research has successfully isolated CTL clones from the metastases and blood of melanoma patients that show specificity for antigens encoded by the MAGE-C2 gene. nih.gov One such CTL clone, designated 2.4, was found to recognize a specific peptide sequence from the MAGE-C2 protein presented by the HLA-B4403 molecule. nih.gov This recognition leads to potent anti-tumor activity. In laboratory studies, these CTLs demonstrated the ability to specifically lyse, or break down, melanoma cells that express both the MAGE-C2 antigen and the corresponding HLA-B4403. nih.gov For instance, at an effector-to-target ratio of 10:1, MAGE-C2-specific CTLs could achieve 60% specific lysis of target tumor cells. nih.gov This lytic activity is highly specific; the CTLs did not harm cells that lacked either the MAGE-C2 antigen or the correct HLA molecule. nih.gov

The recognition and subsequent killing of tumor cells by CTLs are often measured by the release of substances like Tumor Necrosis Factor (TNF) or through chromium-51 (B80572) release assays, which quantify cell death. nih.gov The specificity of this interaction is further confirmed by experiments showing that antibodies blocking the HLA-B/C molecules on the tumor cell surface can inhibit the CTL response. nih.gov The identification of specific peptide epitopes, such as the MAGE-C2 (43-57) region, is crucial as these small fragments are what the CTLs actually "see" on the cancer cell surface. nih.gov The immunogenicity of MAGE-C2 has been demonstrated in melanoma patients, indicating its potential as a target for cellular immune responses. nih.gov Notably, recent studies have also identified spliced peptides derived from MAGE-C2 as being highly immunogenic and capable of activating CD8+ T cells in multiple melanoma patients. biorxiv.org

Table 1: CTL Response to MAGE-C2 Positive Melanoma Cells

CTL Clone Target Cell Line MAGE-C2 Expression HLA Expression Outcome Reference
CTL 2.4 Autologous Melanoma Positive HLA-B4403 Specific Lysis nih.gov
CTL 6.11.6 Allogenic Melanoma Positive HLA-B4403 Specific Lysis (60% at 10:1 E:T ratio) nih.gov
CTL 6.11.6 Allogenic Melanoma Positive HLA-B4402 No Recognition nih.gov
CTL 6.11.6 Allogenic Melanoma Positive HLA-B4404 No Recognition nih.gov

T-Cell Receptor (TCR) Interaction with Peptide-MHC Complexes

The interaction between a T-cell receptor (TCR) on a CTL and a peptide-Major Histocompatibility Complex (pMHC) on a tumor cell is the linchpin of T-cell mediated immunity. nih.govnih.gov This interaction is highly specific, akin to a lock and key mechanism, ensuring that T-cells only attack appropriate targets. The TCR, a heterodimer of alpha (α) and beta (β) chains, recognizes the composite surface formed by the short antigenic peptide bound within the groove of an MHC molecule. nih.gov For CTLs (which are typically CD8+ T-cells), the peptide is presented by MHC class I molecules (in humans, HLA-A, -B, or -C). nih.gov

While the general principles of TCR-pMHC interaction are well-established, the specific structural details for the MAGE-C2 (43-57) peptide are an area of ongoing investigation. However, studies on other MAGE family members, such as MAGE-A4, provide valuable insights. For example, the crystal structure of a TCR in complex with a MAGE-A4 peptide presented by HLA-A2 revealed that TCR specificity can be achieved through indirect mechanisms, where the TCR senses peptide features via an intermediary HLA residue. nih.gov This highlights the nuanced and precise nature of TCR recognition. The specificity of CTL clone 2.4 for the MAGE-C2 peptide presented by HLA-B*4403, and not other HLA-B44 subtypes, underscores the exquisite specificity of the TCR for a particular pMHC landscape. nih.gov

Table 2: Components of the TCR:pMHC Interaction

Component Description Role in Immunity Reference
T-Cell Receptor (TCR) A heterodimeric (α/β) protein on the T-cell surface. Recognizes the specific pMHC complex, initiating the immune response. nih.gov
Peptide Epitope A short fragment of an antigen (e.g., MAGE-C2 (43-57)). Provides the specific "signature" of the target cell (e.g., tumor cell). nih.gov
MHC Class I Molecule A cell surface protein (e.g., HLA-B*4403) that presents the peptide. Displays the intracellular peptide fragments to circulating T-cells. nih.gov

| CD8 Co-receptor | A protein on the CTL surface that binds to the MHC molecule. | Enhances the sensitivity of the TCR-pMHC interaction and stabilizes the complex. | nih.gov |

Contributions of CD4+ T-Cells to Anti-Tumor Immunity

While CTLs are the direct executioners of tumor cell killing, CD4+ T-cells, often called "helper" T-cells, are critical orchestrators of the anti-tumor immune response. nih.govfrontiersin.org Their role is multifaceted and indispensable for generating and sustaining robust and effective immunity against cancers. The immunogenicity of MAGE-C2 has been shown to involve both cellular (CTL) and humoral (antibody) responses, pointing towards the involvement of CD4+ T-cell help. nih.gov

CD4+ T-cells contribute in several key ways:

CTL Activation and Survival: CD4+ T-cells "license" antigen-presenting cells (APCs), such as dendritic cells, through CD40-CD40L interactions. This licensing enhances the APC's ability to activate naive CD8+ T-cells into potent CTLs. Furthermore, CD4+ T-cells produce cytokines like Interleukin-2 (IL-2), which are crucial for the proliferation and survival of activated CTLs. nih.gov

Enhancing Humoral Immunity: They help B-cells to produce high-affinity, class-switched antibodies against tumor antigens. nih.gov

Direct Cytotoxicity: Some CD4+ T-cells can differentiate into cytotoxic effectors themselves, directly killing tumor cells that express MHC class II molecules. nih.gov

Modulating the Tumor Microenvironment: CD4+ T-cells can secrete cytokines like Interferon-gamma (IFN-γ) and TNF-α, which can have direct anti-proliferative effects on tumor cells, increase MHC expression on cancer cells making them better targets for CTLs, and disrupt the tumor's blood supply. nih.gov

Crucially, a CD4+ T-cell epitope has been identified within the MAGE-C2 protein. The peptide spanning amino acids 43-57 (SSTLYLVFSPSSFST) is recognized by CD4+ T-lymphocytes when presented by the HLA-DR15 molecule. aacrjournals.org The identification of such promiscuous HLA-DR-restricted CD4+ T-cell epitopes from MAGE-C2 is significant, as it opens avenues for cancer vaccines designed to elicit broad helper T-cell responses. ovid.com

Immunogenicity of Melanoma-associated Antigen C2 (43-57)

The immunogenicity of an antigen refers to its ability to provoke an immune response. MAGE-C2 is considered a promising target for immunotherapy precisely because it is a cancer-testis antigen, meaning its expression is largely restricted to tumor cells and immunoprivileged germ cells, and it has demonstrated immunogenicity in cancer patients. nih.govnih.govfrontiersin.org Both cellular and humoral immune responses against MAGE-C2 have been documented in individuals with melanoma. nih.gov

The MAGE-C2 (43-57) epitope is of particular interest as it has been shown to be recognized by CD4+ T-cells. aacrjournals.org The ability to stimulate this arm of the immune system is a critical component of a comprehensive anti-tumor response. Studies have included MAGE-C2-derived peptides in panels used to screen for immunogenic epitopes, confirming their potential to elicit T-cell responses. nih.gov Furthermore, a spliced peptide originating from the MAGE-C2 protein was found to be the most immunogenic among a pool of tested peptides, inducing TNF-α release from CD8+ T cells in multiple melanoma patients. biorxiv.org This finding broadens the repertoire of potential immunogenic targets within the MAGE-C2 antigen.

Factors Influencing Epitope Immunogenicity

The immunogenicity of a specific peptide epitope like MAGE-C2 (43-57) is not intrinsic to its sequence alone but is influenced by a host of cellular and molecular factors.

Antigen Processing and Presentation: Before a peptide can be presented, the source protein (MAGE-C2) must be degraded by the proteasome. The type of proteasome within the cell—constitutive or immunoproteasome—can alter how the protein is cleaved, potentially changing the array of peptides produced. biorxiv.org The expression of the immunoproteasome can be induced by inflammatory cytokines like IFN-γ, which are often present in the tumor microenvironment, leading to changes in the peptides presented to the immune system. biorxiv.org

MHC Binding Affinity: For a peptide to be presented, it must bind effectively to an MHC molecule. The amino acid sequence of the peptide dictates its binding affinity for specific HLA alleles. frontiersin.org Peptides with high binding affinity are more likely to be presented on the cell surface and for longer durations, increasing the chance of T-cell recognition.

TCR Recognition: The physical and chemical properties of the peptide's amino acids, such as their charge and polarity, influence the interaction with the T-cell receptor. frontiersin.org The accessibility of the peptide on the MHC molecule is also a key determinant for effective TCR engagement. frontiersin.org

Expression Levels: The abundance of the MAGE-C2 protein within the tumor cell and the level of HLA expression on its surface directly impact the density of pMHC complexes available for T-cell recognition. nih.gov

Mechanisms of Central and Peripheral T-Cell Tolerance

T-cell tolerance is a critical process that prevents the immune system from attacking the body's own healthy tissues (autoimmunity). This process occurs through two main mechanisms: central and peripheral tolerance.

Central Tolerance: This occurs in the thymus, where developing T-cells are "educated." T-cells with TCRs that bind too strongly to self-antigens presented on thymic cells are eliminated (negative selection). Because cancer-testis antigens like MAGE-C2 are not normally expressed in the thymus, T-cells specific for these antigens are not deleted. nih.gov This means that a healthy repertoire of T-cells capable of recognizing MAGE-C2 epitopes can exist in the periphery, making these antigens highly attractive for immunotherapy. nih.gov

Peripheral Tolerance: This refers to mechanisms that control self-reactive T-cells that have escaped central tolerance and entered the circulation. In the context of cancer, tumors can co-opt these mechanisms to evade immune destruction. benthamscience.com This can happen in several ways:

Low-Affinity TCRs: For self-antigens that are expressed in peripheral tissues (differentiation antigens), the surviving T-cells tend to have lower-affinity TCRs, resulting in a less potent immune response. frontiersin.orgnih.gov While MAGE-C2 is largely tumor-specific, this principle highlights a general mechanism of tolerance.

Immunosuppressive Microenvironment: Tumors can create a local environment that actively suppresses T-cell function. This includes the production of immunosuppressive cytokines like TGF-β and the recruitment of regulatory T-cells (Tregs), which can shut down the activity of effector T-cells. benthamscience.com

Antigen Presentation by Non-Professional APCs: When tumor antigens are presented by cancer cells themselves, which often lack the co-stimulatory molecules necessary for full T-cell activation, it can lead to T-cell anergy (a state of unresponsiveness) or deletion. elsevierpure.com

The goal of immunotherapies targeting MAGE-C2 is to activate the potent, non-tolerized T-cells that exist in the patient and overcome the peripheral tolerance mechanisms established by the tumor.

Mechanisms of Immune Evasion Involving Melanoma Associated Antigen C2

Alterations in Antigen Processing and Presentation Machinery in Tumor Cells

For a cytotoxic T lymphocyte (CTL) to recognize and eliminate a tumor cell, a peptide fragment of an intracellular protein, such as the MAGEC2 (43-57) epitope, must be processed and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This process relies on a complex network of proteins known as the Antigen Processing and Presentation Machinery (APM). nih.gov A common strategy of immune evasion in cancer involves the disruption of this machinery. nih.gov

Tumor cells frequently exhibit downregulation or loss of key APM components. researchgate.net This includes subunits of the proteasome (e.g., LMP2, LMP7), which is responsible for degrading intracellular proteins into peptides, and the Transporter associated with Antigen Processing (TAP), a channel that transports these peptides from the cytosol into the endoplasmic reticulum for loading onto MHC class I molecules. nih.govnih.gov Deficiencies in the TAP transporter are a well-documented mechanism of immune resistance, as they prevent many tumor-antigen-derived peptides from ever reaching the MHC loading complex. nih.gov Studies have shown that while some antigens can be processed independently of TAP, the presentation of many critical tumor antigens is impaired in TAP-deficient cells. nih.gov

While direct modulation of the APM by MAGEC2 itself is not fully established, the expression of CTAs like MAGEC2 often coincides with defects in the APM. nih.govresearchgate.net This suggests a process of immunoediting, where tumors that express immunogenic antigens like MAGEC2 are under selective pressure to develop defects in antigen presentation to survive immune attack. Research has demonstrated that epigenetic therapies can coordinately upregulate the expression of both CTAs and APM components, indicating that these elements are often co-regulated and can be silenced in tumors to facilitate immune escape. nih.govbmj.com Therefore, even if a tumor cell expresses the MAGEC2 protein, alterations in its processing machinery can render it invisible to CTLs targeting the MAGEC2 (43-57) peptide.

APM ComponentFunctionObserved Alteration in Cancer CellsConsequence for MAGEC2 (43-57) Presentation
Proteasome (LMP subunits)Degrades intracellular proteins (e.g., MAGEC2) into peptide fragments.Downregulation of immunosubunits (LMP2, LMP7) which alters cleavage patterns. nih.govInefficient or altered generation of the MAGEC2 (43-57) epitope.
TAP (TAP1/TAP2)Transports peptides from the cytosol into the endoplasmic reticulum.Frequent downregulation or loss of function mutations. researchgate.netnih.govPrevents the MAGEC2 (43-57) peptide from reaching MHC class I molecules for loading.
TapasinA chaperone protein that facilitates peptide loading onto MHC class I.Downregulation observed in various cancers. bmj.comImpairs the stable loading of peptides, including MAGEC2 (43-57), onto MHC class I.
Beta-2 Microglobulin (β2M)A necessary subunit for the stable cell surface expression of MHC class I.Inactivating mutations or loss of expression. nih.govPrevents the formation of a stable MHC class I complex, thereby blocking all peptide presentation.

Downregulation or Loss of MHC Class I Expression on Tumor Cells

The final step in presenting the MAGEC2 (43-57) peptide to the immune system is its display on the cell surface by an MHC class I molecule. Consequently, the downregulation or complete loss of MHC class I expression is one of the most effective mechanisms of tumor immune evasion. nih.govmdpi.com This phenotype is extremely common in melanoma, with studies reporting MHC class I downregulation in 40-90% of tumors, often correlating with a worse prognosis. nih.gov

The loss of MHC class I expression can be partial (loss of a specific HLA allele) or total, and it makes the tumor cell resistant to recognition and killing by antigen-specific CTLs. nih.gov This is a significant mechanism of both primary and acquired resistance to immunotherapies, including those that rely on T-cell recognition of tumor antigens. nih.gov The mechanisms driving this loss are varied and include genetic mutations in the β2M gene, which is essential for MHC class I stability, and transcriptional repression of MHC class I genes. nih.govnih.gov Signaling pathways that are active in the tumor microenvironment, such as the TGFβ pathway, have been shown to potently drive the downregulation of MHC class I molecules in melanoma. nih.gov

Interestingly, the relationship between MAGEC2 and MHC class I may be complex. The activation of the transcription factor STAT3, a known downstream effect of MAGEC2 expression, has been reported in some contexts to promote MHC class I expression. nih.govresearchgate.net This might seem counterintuitive, but it could represent a strategy to evade killing by Natural Killer (NK) cells, which are activated by the absence of MHC class I, while simultaneously employing other mechanisms, such as immune checkpoint activation, to inhibit T-cell function. nih.govresearchgate.net

Study FocusKey FindingImplication for MAGEC2 Antigen RecognitionReference
MHC-I in Human TumorsDownregulation of MHC-I has been described in 40–90% of human tumors.High probability that MAGEC2-expressing tumor cells lack the machinery to present the antigen. nih.gov
Resistance to PD-1 InhibitionDownregulation of MHC class I is common in melanoma progressing on PD-1 inhibitors and is driven by TGFβ signaling and de-differentiation.Tumors can escape T-cell attack by losing the ability to present MAGEC2 peptides, even during immunotherapy. nih.gov
Cancer/Testis Antigens and MHC-IExpression of some CTAs, like PRAME, has been correlated with MHC class I downregulation in certain cancers.Suggests a potential coordinated immunoevasive phenotype in CTA-expressing tumors. researchgate.net
STAT3 Signaling and MHC-ISTAT3 activation in some tumor cells can promote the expression of MHC class I molecules.MAGEC2-induced STAT3 activation might maintain MHC-I to evade NK cells, while using other methods to suppress T-cells. researchgate.net

Modulation of Immune Checkpoint Pathways by Tumor Cells

Even when a tumor cell successfully processes and presents the MAGEC2 (43-57) peptide on MHC class I molecules, it can still evade immune destruction by activating immune checkpoint pathways. These pathways function as brakes on the immune system to maintain self-tolerance and prevent excessive inflammation. Tumors exploit these pathways to "turn off" anti-tumor T-cell responses. mdpi.com

A direct molecular link exists between MAGEC2 expression and the upregulation of an important immune checkpoint ligand, Programmed Death-Ligand 1 (PD-L1). nih.gov Research has shown that MAGEC2 interacts with and stabilizes the activated, phosphorylated form of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.govnih.gov MAGEC2 achieves this by inhibiting the polyubiquitination and subsequent proteasomal degradation of phosphorylated STAT3 (pY-STAT3) in the nucleus, leading to its accumulation and sustained activity. nih.gov

Activated STAT3 is a transcription factor that can directly bind to the promoter region of the PD-L1 gene, driving its expression. nih.govmdpi.com Therefore, the expression of MAGEC2 in a tumor cell leads to a cascade that results in higher levels of PD-L1 on the cell surface. When a T-cell that recognizes the MAGEC2 peptide engages with the tumor cell, its PD-1 receptor binds to the tumor's PD-L1, delivering a powerful inhibitory signal that leads to T-cell exhaustion and an inability to carry out its cytotoxic function. nih.gov This mechanism allows the tumor cell to be recognized by a specific T-cell but to neutralize the subsequent attack. This MAGEC2-STAT3-PD-L1 axis is a potent immune evasion strategy and provides a strong rationale for combining MAGEC2-targeted therapies with PD-1/PD-L1 checkpoint blockade.

MoleculeRole in PathwayResearch FindingReference
MAGEC2InitiatorInteracts with STAT3, preventing its degradation and leading to its accumulation in an activated state. nih.govnih.gov
STAT3 (Signal Transducer and Activator of Transcription 3)MediatorActivated STAT3 is a transcription factor that promotes the expression of downstream target genes, including PD-L1. Pharmacologic inhibition of STAT3 leads to decreased PD-L1 expression. nih.govfrontiersin.org
PD-L1 (Programmed Death-Ligand 1)EffectorA cell surface ligand that binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that suppresses T-cell function. mdpi.commdpi.com
PD-1 (Programmed Death-1)ReceptorA receptor on T-cells that, upon binding to PD-L1, inhibits T-cell proliferation and cytokine release. mdpi.com

Pre Clinical Strategies for Therapeutic Targeting of Melanoma Associated Antigen C2 43 57

Peptide-Based Immunization and Vaccine Development

Peptide-based vaccines offer a direct and specific method to stimulate an anti-tumor immune response. benthamscience.comfrontiersin.org This approach utilizes short, synthetic fragments of tumor-associated antigens (TAAs), like MAGE-C2 (43-57), to activate and expand tumor-specific T-cells within the host. frontiersin.orgbachem.com The core principle is to provide the immune system with a recognizable target that can trigger a cytotoxic T-lymphocyte (CTL) response against cancer cells presenting the same peptide on their surface via Major Histocompatibility Complex (MHC) molecules. frontiersin.orgnih.gov

Antigenic Peptide Vaccine Formulations

The effectiveness of a peptide vaccine is highly dependent on its formulation, which is designed to overcome the low immunogenicity of short peptides and ensure a robust immune activation. frontiersin.org Preclinical studies investigate various components to enhance the delivery, stability, and immunostimulatory capacity of the MAGE-C2 (43-57) peptide.

Key components of these formulations include:

Adjuvants: These substances are critical for stimulating the innate immune system, which in turn enhances the adaptive T-cell response to the peptide antigen. frontiersin.org Commonly used adjuvants in preclinical settings include oil-in-water emulsions like Montanide, which helps to create a depot at the injection site for sustained antigen release and immune cell recruitment. frontiersin.org Toll-like receptor (TLR) ligands are also extensively assessed for their ability to elicit strong cellular immunity. frontiersin.org

Delivery Systems: To protect peptides from rapid degradation and improve their uptake by antigen-presenting cells (APCs), various delivery vehicles are explored. These can include liposomes and nanoparticles, which can be engineered to co-deliver the peptide antigen and an adjuvant to the same APC, maximizing the potential for T-cell priming. mdpi.com

Peptide Modifications: Researchers may modify the peptide sequence to create "heteroclitic peptides." These altered peptides can exhibit increased binding affinity for MHC molecules, leading to more stable presentation to T-cells and a more potent immune response. frontiersin.org

ComponentFunction in FormulationPreclinical Example
Antigenic PeptideProvides the specific target for the T-cell response.MAGE-C2 (43-57)
AdjuvantEnhances the immune response by stimulating innate immunity.Montanide, TLR ligands (e.g., poly I:C) frontiersin.orgmdpi.com
Delivery SystemImproves peptide stability and uptake by Antigen-Presenting Cells (APCs).Liposomes, Polymeric Nanoparticles mdpi.com

Dendritic Cell-Based Vaccine Approaches in Pre-clinical Models

Dendritic cells (DCs) are the most potent APCs and are central to initiating T-cell-mediated immunity. d-nb.infod-nb.info DC-based vaccines are a more personalized and potent form of immunotherapy where DCs are loaded with tumor antigens ex vivo before being reintroduced into the patient to orchestrate an anti-tumor response. d-nb.infofrontiersin.org

The preclinical development of a DC-based vaccine targeting MAGE-C2 (43-57) follows a structured process:

Isolation and Generation of DCs: DCs are typically generated from monocytic precursors isolated from peripheral blood. nih.gov These cells are cultured in vitro with cytokines to induce their differentiation into immature DCs.

Antigen Loading: The generated DCs are then "pulsed" with the MAGE-C2 (43-57) peptide. nih.gov The DCs internalize and process the peptide, presenting it on their surface via MHC class I and II molecules. This step essentially "trains" the DCs to recognize the specific tumor antigen. frontiersin.org

Maturation: Following antigen loading, DCs are stimulated with a maturation cocktail (often containing inflammatory cytokines) to become fully activated. This maturation is crucial for their ability to migrate to lymph nodes and effectively prime naïve T-cells.

Functional Assessment: In preclinical models, the efficacy of these MAGE-C2-loaded DCs is tested by their ability to stimulate MAGE-C2-specific CD4+ and CD8+ T-cell responses in vitro. These activated T-cells are then evaluated for their capacity to recognize and kill melanoma cells expressing MAGE-C2.

This strategy leverages the natural function of DCs to generate a highly specific and robust immune response directed squarely at the MAGE-C2 antigen. d-nb.info

Adoptive T-Cell Transfer (ACT) Therapies

Adoptive T-cell transfer (ACT) is a therapeutic approach that involves the administration of large numbers of tumor-specific T-cells to a patient. ous-research.no For antigens like MAGE-C2, where a patient's endogenous T-cell repertoire may be lacking, genetic engineering can be used to redirect T-cells to recognize the specific tumor epitope. ous-research.noresearchgate.net

Development and Engineering of Melanoma-associated Antigen C2 (43-57)-Specific T-Cell Receptor (TCR)-Engineered T Cells

This strategy involves isolating a high-avidity T-cell receptor (TCR) that naturally recognizes the MAGE-C2 peptide and transferring its genetic code into a patient's own T-cells. researchgate.netuclouvain.be

The development process includes several key steps:

Isolation of MAGE-C2-Specific TCRs: High-affinity TCRs are often isolated from melanoma patients who have demonstrated a clinical response following MAGE-C2 vaccination. veeva.comresearchgate.netuclouvain.be Their T-cells are screened for reactivity against MAGE-C2 epitopes.

TCR Gene Cloning: Once a potent T-cell clone is identified, the genes encoding its specific α and β TCR chains are molecularly characterized and cloned into a vector, often a retrovirus or lentivirus, for gene transfer. researchgate.netnih.gov

T-Cell Transduction: T-cells are collected from the patient (or a healthy donor in preclinical models) and are genetically modified ex vivo using the viral vector to express the MAGE-C2-specific TCR. researchgate.netnih.gov This reprogramming endows the T-cells with the ability to recognize the MAGE-C2 (43-57) peptide presented by tumor cells.

Validation and Expansion: The newly engineered TCR-T cells are extensively tested in vitro for their specificity and function. uclouvain.be This includes confirming their ability to bind to the target peptide-MHC complex, release cytotoxic granules, and produce inflammatory cytokines like IFN-γ upon encountering MAGE-C2-positive tumor cells. tscan.com The validated cells are then expanded to generate the large numbers required for therapeutic infusion. ous-research.no

TCR SpecificityHLA RestrictionSource of TCRKey Preclinical Finding
MAGE-C2 (MC2) EpitopesHLA-A2Melanoma patients with clinical responses post-vaccination researchgate.netuclouvain.beTransduced T-cells effectively mediated CD8 T-cell functions against melanoma cell lines. researchgate.net
Novel MAGE-C2 EpitopeHLA-B*07:02Expanded T-cell clones from clinical TIL products tscan.comReactive TCR exhibited cytotoxicity, cytokine release, and proliferation when co-cultured with MAGE-C2 expressing cancer cell lines. tscan.com

Pre-clinical Evaluation of Anti-Tumor Efficacy in Murine Models

Before clinical application, the safety and efficacy of MAGE-C2 TCR-engineered T-cells must be rigorously evaluated in animal models. nih.gov Immunodeficient mice, such as NOG mice, are commonly used as they can host human tumor xenografts without rejection. nih.gov

A typical preclinical evaluation involves:

Tumor Engraftment: Mice are inoculated with human melanoma cell lines that are positive for both MAGE-C2 expression and the appropriate HLA allele required for peptide presentation (e.g., HLA-A2). nih.gov

Adoptive T-Cell Transfer: Once tumors are established, the mice receive an infusion of the MAGE-C2 TCR-engineered T-cells. nih.govcrownbio.com

Monitoring and Analysis: Researchers monitor tumor growth over time, comparing the outcomes in treated mice versus control groups. Successful preclinical efficacy is demonstrated by significant tumor regression or inhibition of tumor growth in the treated group. nih.govcrownbio.com Additionally, tumors and tissues can be analyzed post-mortem to confirm that the engineered T-cells infiltrated the tumor site. nih.gov

Murine ModelTumor ModelTherapeutic AgentEfficacy ReadoutReference Finding (MAGE-A4 model)
Immunodeficient (NOG) MiceMAGE-expressing human tumor cell line xenograftAntigen-Specific TCR-engineered T-cellsTumor growth inhibition, T-cell infiltration into tumor siteTransferred T-cells infiltrated the tumor and inhibited its growth. nih.gov

Combinatorial Immunotherapeutic Approaches in Pre-clinical Settings

To overcome tumor escape mechanisms and enhance the potency of MAGE-C2-targeted therapies, researchers are exploring combinatorial strategies in preclinical settings. veeva.comnih.gov A significant challenge in cancer immunotherapy is the heterogeneous or low expression of target antigens on tumor cells, which can limit the effectiveness of highly specific treatments like TCR-T cell therapy.

Primary TherapyCombination AgentMechanism of Action / RationaleObserved Preclinical Effect
MAGE-C2-Specific TCR-T CellsEpigenetic Drugs (Azacytidine, Valproate)Upregulate MAGE-C2 gene expression in tumor cells, enhancing antigen presentation. veeva.comuclouvain.beEnhanced recognition and killing of tumor cells by MAGE-C2 TCR-T cells. veeva.comuclouvain.be
Peptide VaccineCheckpoint Inhibitors (e.g., anti-PD-1)Vaccine primes T-cells while checkpoint blockade removes inhibitory signals, allowing for a more sustained anti-tumor attack.Synergistic anti-tumor effects in various preclinical models. nih.gov

Advanced Methodologies in Melanoma Associated Antigen C2 43 57 Research

Immunopeptidome Profiling via Mass Spectrometry for Epitope Discovery

The direct identification of peptides presented by human leukocyte antigen (HLA) molecules on the surface of tumor cells is a critical step in discovering new T-cell epitopes. Mass spectrometry (MS)-based immunopeptidomics has become the definitive technology for this purpose, allowing for the large-scale and reliable identification of thousands of naturally presented peptides. nih.govyoutube.com

The process begins with the immuno-capture of HLA-peptide complexes from melanoma cell lines using specific antibodies. nih.gov These complexes are then dissociated, and the bound peptides are eluted and purified. Subsequent analysis using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sequencing of these individual peptides. broadinstitute.org In a large-scale study of five human melanoma cell lines, researchers identified over 10,000 unique HLA class I-bound peptides. nih.gov Among these were numerous peptides derived from known tumor-associated antigens, including a peptide from MAGEC2 (ALIEVGPDHFC). nih.gov

Recent advancements in MS technology, such as trapped ion mobility time-of-flight mass spectrometry (timsTOF), have further enhanced the sensitivity and throughput of these analyses. biorxiv.org Optimized single-shot MS acquisition methods can now identify over 800 distinct HLA-I peptides from as few as one million cells, a depth sufficient to detect peptides from cancer-testis antigens like MAGEC2. biorxiv.org This high sensitivity eliminates the need for extensive offline fractionation, making it practical for analyzing limited patient-derived tumor samples. biorxiv.org

Table 1: Mass Spectrometry Workflow for Immunopeptidome Profiling

Step Description Key Considerations
1. Cell Lysis Solubilization of melanoma cells to release HLA complexes. Use of detergents compatible with subsequent immunoprecipitation.
2. Immunoprecipitation Capture of HLA-peptide complexes using HLA-specific antibodies (e.g., W6/32). nih.gov Antibody specificity and binding efficiency are crucial.
3. Peptide Elution Dissociation of peptides from HLA molecules, often using mild acid treatment. Conditions must be optimized to maximize peptide recovery without degradation.
4. Peptide Separation Separation of the complex peptide mixture using liquid chromatography (LC). broadinstitute.org The gradient and column chemistry determine the resolution of separation.
5. Mass Spectrometry Ionization and fragmentation of peptides followed by mass analysis (MS/MS). nih.govbroadinstitute.org High-resolution instruments are required for accurate mass measurement and sequencing.

| 6. Data Analysis | Matching of MS/MS spectra to protein sequence databases to identify peptide sequences. nih.gov | Specialized algorithms are used to score and validate peptide identifications. |

In Silico Prediction Algorithms for MHC Binding and Epitope Identification

Complementing direct MS-based discovery, in silico algorithms provide a powerful and high-throughput method for predicting which peptides are likely to bind to specific MHC alleles. nih.govnih.gov These computational tools are essential for pre-screening entire protein sequences to identify potential T-cell epitopes, including those within MAGEC2.

These prediction platforms are typically built on machine learning frameworks, such as artificial neural networks or support vector machines, trained on large datasets of experimentally verified peptide-MHC binding affinities or MS-eluted ligands. broadinstitute.orgnih.govbiorxiv.org Algorithms like NetMHCIIpan and IEDB's MHC prediction tools can analyze a protein sequence and predict the binding affinity of overlapping peptide fragments to a wide array of MHC class I and class II alleles. nih.gov The output is often given as a percentile rank or a predicted IC50 value, which compares the peptide's binding strength to a set of random peptides. nih.gov

For example, a study analyzing the HLA peptidome of melanoma cell lines used prediction algorithms to assess the binding of identified peptides. nih.gov While the MAGEC2 peptide ALIEVGPDHFC was directly identified by mass spectrometry, the study noted that it had no predicted binding to the common HLA alleles being analyzed, highlighting that prediction algorithms can sometimes fail to identify all naturally presented epitopes and emphasizing the importance of combining computational prediction with experimental validation. nih.gov The continuous development of these algorithms, incorporating ever-larger and more diverse datasets from MS-based immunopeptidomics, improves their accuracy and predictive power. biorxiv.orgfrontiersin.org

Table 2: Comparison of In Silico MHC Binding Prediction Platforms

Platform Methodology Output Key Feature
IEDB Analysis Resource Consensus method combining multiple algorithms (e.g., ANN, SMM, Comblib). nih.gov IC50 (nM), Percentile Rank. Provides a consensus score from different prediction methods for improved accuracy. nih.gov
NetMHCIIpan Artificial Neural Network (ANN) trained on quantitative binding data and MS-eluted ligands. nih.govbiorxiv.org Binding Affinity (nM), Percentile Rank. Pan-specific predictor, capable of making predictions for any MHC molecule with a known sequence. biorxiv.org
SVRMHC Support Vector Machine Regression (SVR) based method. nih.gov Predicted binding affinity. A quantitative modeling method that predicts precise binding affinities. nih.gov

| BERTMHC | Protein language models and transfer learning. frontiersin.org | Likelihood of presentation. | Uses pre-trained protein sequence models to improve performance on binding and presentation prediction. frontiersin.org |

High-Throughput Screening Platforms for T-Cell Reactivity and TCR Identification

The identification of an MHC-binding peptide is only the first step; confirming its recognition by T-cells is crucial for its validation as a true epitope. High-throughput screening platforms have been developed to rapidly assess T-cell reactivity against vast libraries of potential antigens and to identify the specific T-cell receptors (TCRs) that recognize them. tscan.combiorxiv.org

One such proprietary platform, TargetScan, was used to evaluate the target landscape recognized by T-cell clones from melanoma tumor-infiltrating lymphocyte (TIL) products. tscan.com This unbiased method screens TCRs from expanded T-cell clones against extensive peptide libraries. tscan.com Through this approach, a novel, clinically relevant HLA-B07:02-restricted epitope from MAGEC2 was discovered. tscan.com The corresponding reactive TCR was identified and, when expressed in other T-cells, demonstrated the ability to induce cytotoxicity, cytokine release, and proliferation upon encountering cancer cells that express both MAGEC2 and HLA-B07:02. tscan.com

Other innovative platforms combine droplet microfluidics with DNA barcoding to enable massive, paired screening of peptide-MHC (pMHC) libraries against TCR libraries. nih.gov This technology allows for the simultaneous, unbiased testing of interactions between thousands of antigens and their functional TCRs, significantly accelerating the discovery process and facilitating cross-reactivity testing before clinical application. biorxiv.orgnih.gov

Table 3: High-Throughput T-Cell Reactivity Screening Process

Stage Technology/Method Purpose Outcome
Library Generation Peptide synthesis; TCR cloning Create libraries of potential peptide antigens and corresponding TCRs. Comprehensive sets of reagents for screening.
Co-culture/Interaction Droplet microfluidics; Cellular co-culture assays. tscan.comnih.gov Bring T-cells (expressing specific TCRs) into contact with antigen-presenting cells (displaying specific pMHCs). Facilitate pMHC-TCR interaction.
Activation Readout Cytokine release assays (e.g., IFN-γ ELISpot); Reporter gene activation (e.g., NFAT). tscan.com Measure T-cell activation as a proxy for recognition. Identification of "hit" pMHC-TCR pairs.
TCR Identification Single-cell sequencing; DNA barcoding. nih.gov Sequence the specific TCR α and β chains from reactive T-cell clones. A specific TCR sequence linked to a cognate antigen.

| Functional Validation | Cytotoxicity assays; Proliferation assays. tscan.com | Confirm the biological function of the identified TCR. | Validated, functional TCR against a specific tumor epitope. |

Structural Biology Approaches for Peptide-MHC-TCR Complex Analysis

Understanding the molecular basis of how a TCR recognizes a peptide like MAGEC2 (43-57) presented by an MHC molecule requires detailed three-dimensional structural information. Structural biology techniques, primarily X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM), are used to visualize the trimolecular peptide-MHC-TCR complex. nih.govnih.gov

These methods provide atomic-level insights into the specific contacts made between the TCR's complementarity-determining regions (CDRs) and the composite surface of the peptide and MHC. youtube.com The structure reveals which peptide residues are pointing upwards for TCR recognition and which are anchored into the MHC groove. youtube.com This information is critical for explaining the specificity of the interaction and can guide the engineering of higher-affinity TCRs for therapeutic use. nih.gov

For instance, cryo-EM has successfully been used to determine the structures of full-length TCR-CD3 complexes bound to their pMHC ligands, such as the cancer-testis antigen MAGE-A4. nih.gov Such studies can reveal key conformational details, like how differences in the conformation of a single peptide residue can discriminate between recognition of different MAGE family members. nih.gov While a specific structure for a MAGEC2 peptide-MHC-TCR complex is not detailed in the provided search results, the principles derived from studying similar MAGE antigens are directly applicable and form the basis for future structural analyses of the MAGEC2 (43-57) complex. nih.govnih.gov

Table 4: Key Structural Analysis Techniques

Technique Principle Information Gained Relevance to MAGEC2
X-ray Crystallography X-ray diffraction from a crystallized pMHC-TCR complex. nih.gov High-resolution atomic model of the interaction interface. Can precisely map the contacts between the MAGEC2 peptide, the MHC, and the specific TCR.
Cryo-Electron Microscopy (Cryo-EM) Electron imaging of flash-frozen molecules in solution. nih.gov Structure of large, flexible complexes like the full TCR-CD3 bound to pMHC, often in a near-native state. nih.gov Can reveal the structure of the entire signaling complex as it recognizes the MAGEC2 peptide.

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index to monitor binding events in real-time. | Quantitative data on binding affinity (KD) and kinetics (on/off rates). nih.gov | Quantifies the strength and stability of the TCR's interaction with the MAGEC2-pMHC complex. |

Future Research Directions and Translational Perspectives for Melanoma Associated Antigen C2 43 57 As a Therapeutic Target

Identification of Novel Immunogenic Epitopes and Spliced Peptides

The foundation of any T-cell-based immunotherapy lies in the identification of highly immunogenic epitopes that can be effectively presented by major histocompatibility complex (MHC) molecules. Research has successfully identified several naturally processed and presented MAGE-C2 epitopes.

Known MAGE-C2 Immunogenic Peptides

A number of MAGE-C2 derived peptides have been identified as targets of cytotoxic T lymphocytes (CTLs). These peptides are presented by various HLA alleles, broadening the potential patient population for MAGE-C2-targeted therapies.

Peptide SequenceHLA RestrictionSource of Identification
ALKDVEERVHLA-A2Isolated from a melanoma patient with a clinical history of tumor regression after immunotherapy. nih.govresearchgate.netyoutube.com
LLFGLALIEVHLA-A2Identified from the same melanoma patient who responded to immunotherapy. nih.gov
SESIKKKVLHLA-B4403Isolated from a melanoma patient vaccinated with MAGE-A3-pulsed dendritic cells. tscan.comnih.govnih.gov
ASSTLYLVFHLA-B57Identified in a melanoma patient who experienced almost complete tumor regression following vaccination with MAGE-A1 and MAGE-A3 antigens. nih.govcapes.gov.br
Novel EpitopeHLA-B07:02Discovered through screening of expanded T-cell clones from clinical TIL therapy products. tscan.combmj.com
Novel EpitopeHLA-A*24:02Identified using the TargetScan platform to screen T-cell receptors from TIL products. tscan.com

These findings underscore the immunogenicity of MAGE-C2 and provide a portfolio of epitopes for the development of vaccines and adoptive T-cell therapies. The discovery of novel epitopes restricted by different HLA alleles, such as HLA-B07:02 and HLA-A24:02, is crucial for expanding the applicability of MAGE-C2-based immunotherapies to a more diverse patient population. tscan.combmj.comresearchgate.net

The contribution of proteasome-spliced peptides to the immunogenic MHC class I antigen pool has been a topic of investigation. While the theoretical potential for generating a vast repertoire of unique antigens exists, current evidence suggests that spliced peptides represent a marginal fraction of immunogenic tumor antigens. nih.gov One study analyzing a database of well-defined tumor antigens found that only a small percentage were spliced. nih.gov This suggests that while not a primary source, the exploration of MAGE-C2 spliced peptides could still yield novel, highly specific tumor targets.

Strategies for Enhancing T-Cell Avidity and Persistence in Pre-clinical Models

A significant hurdle in adoptive T-cell therapy is ensuring that the engineered T cells have sufficient avidity to recognize and kill tumor cells and can persist long enough in the patient to mediate a durable anti-tumor response.

Preclinical research has focused on several strategies to enhance the efficacy of MAGE-C2-specific T cells. One promising approach involves the use of T-cell receptors (TCRs) with enhanced affinity for the MAGE-C2 peptide-MHC complex. nih.gov However, this approach requires careful preclinical evaluation to avoid off-target toxicities. nih.gov

The CD8 co-receptor plays a critical role in augmenting T-cell sensitivity, particularly for TCRs with suboptimal affinity for their target. nih.gov Studies have shown that CD8 can stabilize the interaction between the TCR and the peptide-MHC complex, thereby enhancing T-cell activation. nih.gov

Another key strategy to improve the longevity of therapeutic T cells is the use of a "young phenotype" T-cell population for genetic engineering. researchgate.netnih.govnih.govtd2inc.comresearchgate.net Preclinical studies have indicated that T cells with a less differentiated, more stem-like memory phenotype have a greater capacity for proliferation and long-term persistence following adoptive transfer. mdpi.com Clinical trial protocols are now incorporating methods to generate these "young" T cells, often using specific cytokines and stimulating antibodies during the ex vivo expansion phase. researchgate.netnih.govnih.govtd2inc.comresearchgate.net

Furthermore, preclinical models of adoptive cell therapy have demonstrated that repeated infusions of engineered T cells can help maintain functional activity and prolong survival, especially in the context of advanced-stage disease where T cells can become dysfunctional over time. nih.gov

Overcoming Tumor Immune Escape Mechanisms

Tumors employ a variety of strategies to evade immune recognition and destruction. A major challenge for MAGE-C2-targeted therapies is the heterogeneous or complete loss of antigen expression in tumor cells.

One of the most explored strategies to counteract this is the use of epigenetic modifying agents. Preclinical studies have shown that drugs such as the DNA methyltransferase inhibitor azacytidine and the histone deacetylase inhibitor valproate can upregulate MAGE-C2 gene expression in tumor cells. nih.govnih.govnih.gov This enhanced expression leads to increased recognition and killing by MAGE-C2-specific T cells. nih.govnih.govnih.gov This approach has been incorporated into clinical trial designs for MAGE-C2 TCR T-cell therapy. researchgate.netnih.govnih.govtd2inc.comresearchgate.net The KIT tyrosine kinase has also been implicated in the epigenetic regulation of MAGE-C2 expression, suggesting another potential therapeutic avenue. nih.gov

The tumor microenvironment itself presents a significant barrier to effective T-cell function. The inflammatory cytokine interferon-gamma (IFN-γ), while crucial for anti-tumor immunity, can also shape the tumor in ways that promote immune escape. Interestingly, for MAGE-C2, IFN-γ exposure can enhance tumor cell recognition by CTLs. nih.govcapes.gov.br This is partly due to the better processing of certain MAGE-C2 peptides by the immunoproteasome, which is induced by IFN-γ, compared to the standard proteasome. nih.govcapes.gov.br

Other immune escape mechanisms include the downregulation of MHC molecules, secretion of immunosuppressive factors like TGF-β and IL-10, and the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). youtube.comnih.govyoutube.com Future research will need to focus on combining MAGE-C2-targeted therapies with strategies that address these broader immunosuppressive mechanisms.

Integration with Emerging Immunotherapy Modalities in Pre-clinical Development

To maximize the therapeutic potential of targeting MAGE-C2, researchers are exploring its integration with other immunotherapy modalities in preclinical models.

The combination of MAGE-C2-targeted vaccines or adoptive T-cell therapies with immune checkpoint inhibitors (ICIs) is a particularly promising strategy. nih.govmdpi.comnih.govbiosb.com ICIs, such as anti-PD-1 and anti-CTLA-4 antibodies, can reinvigorate exhausted T cells within the tumor microenvironment, potentially amplifying the effects of a MAGE-C2-specific immune response. mdpi.comnih.govnih.gov Preclinical studies combining cancer vaccines with checkpoint blockade have shown synergistic anti-tumor effects. mdpi.comnih.gov This has led to the initiation of clinical trials investigating the combination of a MAGE-C2 peptide vaccine with nivolumab (B1139203) and ipilimumab. biosb.com

The development of MAGE-C2-specific TCR-T cell therapies is a major focus of current research. nih.govbmj.comresearchgate.netnih.govnih.govtd2inc.comresearchgate.net These therapies involve genetically engineering a patient's own T cells to express a TCR that recognizes a MAGE-C2 epitope. youtube.com Preclinical studies have demonstrated the potential of this approach, and clinical trials are underway. researchgate.netnih.govnih.govtd2inc.comresearchgate.net

While preclinical data on MAGE-C2-specific Chimeric Antigen Receptor (CAR) T-cell therapy is less mature, this modality offers the advantage of MHC-independent antigen recognition. nih.gov The development of CAR-T cells targeting MAGE-C2 could provide a therapeutic option for patients whose tumors have downregulated MHC expression.

Bispecific antibodies represent another emerging class of immunotherapy. These molecules can simultaneously bind to a tumor antigen, such as MAGE-C2, and an activating receptor on an immune cell, like CD3 on T cells, thereby redirecting the immune system to the tumor. nih.govnih.gov While specific preclinical data for MAGE-C2 bispecific antibodies is still emerging, this approach holds promise for targeted cancer therapy. nih.gov

Preclinical Development of MAGE-C2 Integrated Therapies

Therapeutic ModalityPreclinical Rationale
MAGE-C2 Peptide Vaccine + Checkpoint Inhibitors Vaccines prime a MAGE-C2-specific T-cell response, while checkpoint inhibitors overcome T-cell exhaustion in the tumor microenvironment. nih.govmdpi.comnih.govbiosb.comnih.gov
MAGE-C2 TCR-T Cell Therapy Genetically engineered T cells with high-avidity TCRs can directly target and kill MAGE-C2-expressing tumor cells. nih.govbmj.comresearchgate.netnih.govnih.govtd2inc.comresearchgate.net
MAGE-C2 CAR-T Cell Therapy MHC-independent targeting could overcome a key tumor immune escape mechanism (MHC downregulation). nih.gov
MAGE-C2 Bispecific Antibodies Can redirect T cells or other immune cells to attack MAGE-C2-positive tumors, offering an "off-the-shelf" therapeutic option. nih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting MAGE-C2 expression in melanoma tissues?

  • Methodological Answer : Use a combination of immunohistochemistry (IHC) with validated monoclonal antibodies (e.g., ME491 clone for CD63, a related antigen ), quantitative reverse transcription PCR (qRT-PCR) for mRNA quantification, and flow cytometry for cell surface expression analysis. NanoString technology is particularly effective for profiling gene signatures in melanoma, as it enables multiplexed detection of MAGE-C2 alongside other tumor-associated antigens . Western blotting with antibodies specific to the 43-57 epitope can confirm protein integrity and post-translational modifications .

Q. How does MAGE-C2 contribute to melanoma progression at the molecular level?

  • Key Findings : MAGE-C2 interacts with E3-RING ubiquitin ligases to form MAGE-RING ligase complexes (MRLs), which regulate ubiquitination pathways critical for cell cycle control and DNA damage repair . For example, depletion of related MAGE proteins (e.g., MAGE-D2) reduces CHK2 phosphorylation, impairing genomic stability . While direct evidence for MAGE-C2 in DNA repair is limited, its structural homology suggests similar roles in modulating ubiquitination-dependent processes.

Q. What immune checkpoint pathways involve MAGE-C2, and how can they be studied?

  • Methodological Answer : MAGE-C2 is classified as a cancer-testis antigen (CTA) with restricted expression in normal tissues, making it a target for T-cell receptor (TCR)-based therapies. To study its interaction with immune checkpoints:

  • Use HLA-A*02:01-restricted T-cell assays to evaluate antigen presentation .
  • Combine single-cell RNA sequencing with TCR sequencing to identify clonal T-cell responses to MAGE-C2 peptides .
  • Validate findings using ELISpot or intracellular cytokine staining to measure interferon-γ release .

Advanced Research Questions

Q. What structural and functional techniques are used to characterize the MAGE-C2 (43-57) epitope?

  • Methodological Answer :

  • Structural Analysis : Employ X-ray crystallography or cryo-EM to resolve the MAGE-C2/E3-RING ligase complex . Molecular dynamics simulations can predict conformational changes during ubiquitin transfer.
  • Functional Assays : Use CRISPR-Cas9-edited melanoma cell lines to study the impact of MAGE-C2 knockout on proteasomal degradation pathways. Monitor ubiquitination levels via immunoprecipitation followed by mass spectrometry .

Q. How can contradictory data on MAGE-C2 expression across melanoma subtypes be reconciled?

  • Analytical Framework :

  • Perform meta-analysis of transcriptomic datasets (e.g., TCGA, GEO) to stratify MAGE-C2 expression by melanoma stage, subtype (cutaneous vs. ocular), and metastatic status .
  • Address variability using orthogonal validation methods (e.g., IHC and RNAscope for spatial localization ).
  • Consider epigenetic regulation (e.g., DNA methylation at the MAGE-C2 promoter) as a potential confounding factor .

Q. What are the challenges in designing preclinical models for MAGE-C2-targeted therapies?

  • Experimental Design Considerations :

  • In Vivo Models : Use humanized mice engrafted with HLA-matched melanoma tumors to test TCR-T cell therapies targeting MAGE-C2 .
  • Off-Target Toxicity : Screen for cross-reactivity with normal tissues using organoid models or HLA-peptide binding assays .
  • Resistance Mechanisms : Profile tumor escape mechanisms (e.g., antigen loss or HLA downregulation) via longitudinal single-cell sequencing .

Q. How can MAGE-C2 serum levels be leveraged as a prognostic biomarker?

  • Methodological Answer :

  • Quantify circulating MAGE-C2 using ELISA or proximity extension assays (PEA) in longitudinal patient cohorts .
  • Correlate serum levels with clinical outcomes (e.g., relapse-free survival) using Cox regression analysis .
  • Validate thresholds for risk stratification in independent cohorts, adjusting for covariates like LDH levels and tumor burden .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.